molecular formula C5H3BrFNO B11904138 4-Bromo-3-fluoropyridin-2-ol

4-Bromo-3-fluoropyridin-2-ol

Cat. No.: B11904138
M. Wt: 191.99 g/mol
InChI Key: BTZFACZOCCVDIR-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoropyridin-2-ol: is an aromatic organic compound with the molecular formula C5H3BrFNO . It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 3 are replaced by bromine and fluorine atoms, respectively, and the hydrogen atom at position 2 is replaced by a hydroxyl group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-fluoropyridin-2-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-fluoropyridin-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: 4-Bromo-3-fluoropyridin-2-one.

    Reduction: 4-Bromo-3-fluoropyridine.

Scientific Research Applications

Chemistry: 4-Bromo-3-fluoropyridin-2-ol is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of drugs targeting various biological pathways. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects .

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, dyes, and other industrial products .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoropyridin-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2-Bromo-3-fluoropyridin-4-ol
  • 3-Bromo-2-fluoropyridin-4-ol
  • 4-Chloro-3-fluoropyridin-2-ol

Comparison: 4-Bromo-3-fluoropyridin-2-ol is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C5H3BrFNO

Molecular Weight

191.99 g/mol

IUPAC Name

4-bromo-3-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3BrFNO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)

InChI Key

BTZFACZOCCVDIR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C(=C1Br)F

Origin of Product

United States

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